3,5,5-trimethyloxolan-3-amine hydrochloride
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Overview
Description
3,5,5-trimethyloxolan-3-amine hydrochloride is a chemical compound with the molecular formula C7H15NOCl. It is a derivative of oxolane, a five-membered ring containing one oxygen atom. The compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5,5-trimethyloxolan-3-amine hydrochloride typically involves the reaction of 3,5,5-trimethyloxolan-3-amine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The process can be summarized as follows:
Starting Material: 3,5,5-trimethyloxolan-3-amine
Reagent: Hydrochloric acid (HCl)
Reaction Conditions: The reaction is usually conducted at room temperature with stirring to ensure complete dissolution and reaction of the starting material with the acid.
Product: this compound
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving additional purification steps such as recrystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
3,5,5-trimethyloxolan-3-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.
Substitution: The amine group in the compound can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
3,5,5-trimethyloxolan-3-amine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism of action of 3,5,5-trimethyloxolan-3-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-methyloxetan-3-amine hydrochloride: A structurally similar compound with a different substitution pattern on the oxolane ring.
3,5,5-trimethyloxolan-2-one: Another related compound with a different functional group.
Uniqueness
3,5,5-trimethyloxolan-3-amine hydrochloride is unique due to its specific substitution pattern and the presence of the amine hydrochloride group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
2768326-57-2 |
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Molecular Formula |
C7H16ClNO |
Molecular Weight |
165.66 g/mol |
IUPAC Name |
3,5,5-trimethyloxolan-3-amine;hydrochloride |
InChI |
InChI=1S/C7H15NO.ClH/c1-6(2)4-7(3,8)5-9-6;/h4-5,8H2,1-3H3;1H |
InChI Key |
SJLSFDAIFZMVSA-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CO1)(C)N)C.Cl |
Purity |
95 |
Origin of Product |
United States |
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